molecular formula HSe B1231334 Selanyl CAS No. 13940-22-2

Selanyl

Cat. No.: B1231334
CAS No.: 13940-22-2
M. Wt: 79.98 g/mol
InChI Key: VUGWMQXJZSOYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selanyl compounds are a class of organoselenium chemicals where a selenium atom (Se) is singly bonded to a carbon chain, forming a key functional group for diverse research applications . These reagents are valuable tools in synthetic chemistry, serving as intermediates in cyclization reactions and facilitating transformations such as the hydroselenation of alkynes . Beyond synthesis, organoselenium compounds demonstrate significant potential in biological and medicinal research. Studies have shown that this compound-based structures can exhibit potent leishmanicidal activity against parasites like Leishmania infantum , with some derivatives acting synergistically with existing drugs . Furthermore, this compound derivatives, such as 3-[(4-chlorophenyl)this compound]-1-methyl-1H-indole, have displayed notable neuroprotective effects in cellular models by modulating oxidative stress and boosting the glutathione system . In oncology research, certain this compound compounds induce apoptosis and cell cycle arrest in cancer cells, showing in vivo antitumor effects with reduced toxicity . The this compound functional group is also being incorporated into complex molecules like isoflavones through modern green chemistry methods, enhancing their pharmacological potential . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

13940-22-2

Molecular Formula

HSe

Molecular Weight

79.98 g/mol

IUPAC Name

λ1-selane

InChI

InChI=1S/HSe/h1H

InChI Key

VUGWMQXJZSOYNI-UHFFFAOYSA-N

SMILES

[SeH]

Canonical SMILES

[SeH]

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

Leishmaniasis Treatment

Recent studies have highlighted the potential of selanyl derivatives in treating leishmaniasis, a parasitic disease caused by Leishmania species. A study synthesized 32 new selenoester derivatives, which demonstrated significant leishmanicidal activity against Leishmania major and Leishmania infantum. Notably, compounds A4, A5, A6, and A8 exhibited IC50 values below 40 µM against L. infantum, indicating low toxicity and high selectivity in macrophage models. These compounds also displayed synergistic effects when combined with established drugs like miltefosine, enhancing their therapeutic efficacy against visceral leishmaniasis .

Antitumor Effects

This compound compounds have also been investigated for their antitumor properties. For instance, novel phenoxy-((phenylethynyl) this compound) propan-2-ol derivatives showed promising antitumor effects in xenograft tumor models without evident toxicity in nude mice. This suggests that this compound compounds could serve as potential candidates for cancer therapy .

Antioxidant Activity

Oxidative Stress Reduction

The antioxidant properties of this compound compounds are noteworthy. Research has demonstrated that 3-(organylthis compound)-1H-indoles and 3-selanyl-imidazo[1,2-a]pyridine derivatives exhibit significant reducing capacity in various in vitro assays (e.g., DPPH and FRAP). These findings indicate that this compound compounds can effectively reduce oxidative stress, making them valuable in preventing oxidative damage associated with numerous diseases .

Synthetic Methodologies

Green Synthesis Techniques

Innovative synthetic approaches for this compound compounds have emerged, particularly using biocatalysts like lipases. A green synthesis method for 3-selanyl-isoflavones has been developed, achieving high yields (88%-95%) with minimal environmental impact. This method highlights the versatility of this compound compounds in organic synthesis while promoting sustainable practices .

Versatile Selenol Chemistry

Selenols represent a versatile class of organoselenium compounds that undergo various transformations due to the unique properties of the SeH group. These compounds are widely utilized in organic synthesis and materials science due to their reactivity and ability to form diverse chemical bonds .

Summary Table of Applications

Application Area Specific Use Key Findings
Therapeutics Leishmaniasis TreatmentCompounds A4-A8 show IC50 < 40 µM; synergistic with miltefosine .
Antitumor EffectsNovel derivatives exhibit antitumor activity without toxicity .
Antioxidant Activity Oxidative Stress ReductionSignificant antioxidant activity demonstrated via multiple assays .
Synthetic Methodologies Green Synthesis TechniquesHigh yield (88%-95%) for 3-selanyl-isoflavones using lipase .
Versatile Selenol ChemistrySelenols facilitate various transformations useful in organic synthesis .

Case Study 1: this compound Derivatives Against Leishmania

In a comprehensive study aimed at developing new treatments for leishmaniasis, researchers synthesized a series of selanylated compounds. The lead candidates (A4-A8) were tested against L. infantum, showcasing not only potent leishmanicidal activity but also favorable pharmacological profiles when combined with existing therapies.

Case Study 2: Antioxidant Properties of Selanylated Indoles

A separate investigation focused on the antioxidant capabilities of newly synthesized 3-(organylthis compound)-1H-indoles. Various assays confirmed their effectiveness in reducing reactive oxygen species, suggesting potential applications in conditions related to oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Organoselenium Compounds

Structural and Functional Analogues

Succinanilic and Maleanilic Derivatives
  • Structure : Derivatives such as 1,4-dioxo-1,4-dihydronaphthalen-2-yl selanylphenyl maleanilic acid feature selanyl groups attached to aromatic systems. NMR data reveal distinct chemical shifts for Se–CH₃ (2.37–2.38 ppm) and Se–CH₂ (3.72–4.26 ppm) groups, indicating electronic effects of selenium on adjacent protons .
  • Activity: These derivatives exhibit moderate antioxidant activity but lack the pronounced •OH scavenging efficiency of this compound compounds.
MPI (3-[(4-Methoxyphenyl)this compound]-2-phenylimidazo[1,2-a]pyridine)
  • Structure : MPI integrates a this compound-methoxyphenyl group into a heterocyclic framework.
  • Activity : Demonstrates dual antioxidant and anti-inflammatory effects in the brain, attenuating depressive- and anxiety-like behaviors in mice. Molecular docking suggests direct binding to glucocorticoid receptors (GCR), a mechanism distinct from this compound’s radical scavenging .
4-PSQ Analogues
  • Structure: Derivatives like 7-chloro-4-[(4-fluorophenyl)this compound]quinoline (Compound a) and 7-chloro-4-[(3-trifluoromethylphenyl)this compound]quinoline (Compound b) feature selenium attached to halogenated aryl groups .
  • Activity: Fluorophenyl and trifluoromethylphenyl substituents enhance antinociceptive and anti-inflammatory effects compared to methyl or hydroxythis compound groups. For example, Compound b shows superior activity in thermal nociception models (IC₅₀ ~44 µM) .

Antioxidant Efficacy

Compound Target Radical Key Mechanism IC₅₀ (µM) Transient Species Observed
5-(Benzylthis compound)pentanoic acid •OH σ-type dimer radical (2c–3e bond) N/A λₘₐₓ = 560 nm
5-(Phenylthis compound)pentanoic acid •OH σ-type dimer radical (2c–3e bond) N/A λₘₐₓ = 630 nm
Compound 109e (p-chlorophenylthis compound) DPPH/ABTS Radical scavenging via Se-centered redox 44 N/A
MPI ROS/Inflammation GCR binding and anti-inflammatory N/A N/A

Key Findings :

  • The benzyl-substituted this compound (Compound 2) exhibits superior •OH scavenging compared to phenyl-substituted analogues (Compound 1), attributed to enhanced stabilization of transient dimer radicals .

Q & A

Q. How can multi-omics approaches enhance this compound’s mechanistic studies in disease models?

  • Methodology : Integrate transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (untargeted LC-MS) datasets using bioinformatics tools (e.g., MetaboAnalyst) . Apply pathway enrichment analysis to prioritize targets for functional validation .

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